molecular formula C5H9NOS B13781526 3-hydroxy-N-methylbut-2-enethioamide

3-hydroxy-N-methylbut-2-enethioamide

Cat. No.: B13781526
M. Wt: 131.20 g/mol
InChI Key: UIAQFEHQVKMPLL-UHFFFAOYSA-N
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Description

3-hydroxy-N-methylbut-2-enethioamide is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-methylbut-2-enethioamide can be achieved through the hydroxymethylation of 3-aryl-2-cyanoprop-2-enethioamides using an aqueous alcoholic solution of formaldehyde . This reaction typically involves the condensation of 2-cyanoethanethioamide with aldehydes to form 3-aryl-2-cyanoprop-2-enethioamides, which are then hydroxymethylated to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-methylbut-2-enethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-methylbut-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes. This property is utilized in the creation of sorbents for heavy metal ion removal . Additionally, its biological activity may involve interactions with enzymes or receptors, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific thioamide group, which imparts distinct chemical properties and reactivity. Its ability to form complexes with metal ions and its potential biological activity make it a valuable compound for various applications.

Properties

Molecular Formula

C5H9NOS

Molecular Weight

131.20 g/mol

IUPAC Name

3-hydroxy-N-methylbut-2-enethioamide

InChI

InChI=1S/C5H9NOS/c1-4(7)3-5(8)6-2/h3,7H,1-2H3,(H,6,8)

InChI Key

UIAQFEHQVKMPLL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=S)NC)O

Origin of Product

United States

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